2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a thiophene ring substituted with a hexyl group and a dioxaborolane moiety
Mechanism of Action
Target of Action
The compound, also known as “5-Hexylthiopheneboronic acid pinacol ester”, is primarily used in the synthesis of organic semiconductors . It is a building block in the formation of polymers and oligomers, which are used in organic field-effect transistors .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of a boron atom from the compound, which can then be replaced with another functional group . This allows for the modification of the compound’s properties and its interaction with other molecules.
Biochemical Pathways
The compound is involved in the synthesis of organic semiconductors, specifically in the formation of thiophene-based polymers . These polymers are used in the construction of organic field-effect transistors, which are key components in organic electronics .
Result of Action
The primary result of the compound’s action is the formation of thiophene-based polymers. These polymers have unique electronic properties that make them suitable for use in organic electronics . The specific properties of the resulting polymer can be tuned by modifying the compound or the conditions of the polymerization process.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the surface energy of the substrate on which the compound is deposited can affect the mobility and turn-on voltage of the resulting organic field-effect transistor . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature and exposure to light or oxygen.
Biochemical Analysis
Biochemical Properties
2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex organic structures. The compound’s boron atom is crucial for its reactivity, allowing it to form stable complexes with other molecules. These interactions are essential for the synthesis of polymers and other organic materials .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it can alter cell signaling pathways, impacting cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and protein function, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes involved in energy production and utilization, leading to changes in cellular metabolism . These interactions are essential for understanding the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . These interactions are essential for the compound’s function and its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are essential for the compound’s role in cellular processes and its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction conditions generally include the use of a boronic acid or boronic ester and a halogenated thiophene derivative. For example, 3-hexyl-2-thiopheneboronic acid pinacol ester can be used as a starting material .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The boronic ester moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Palladium catalysts, such as palladium acetate, along with bases like potassium carbonate, are used in cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes and conjugated polymers.
Scientific Research Applications
2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Electronics: Used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials Science: Employed in the development of new materials with tunable optoelectronic properties.
Medicinal Chemistry:
Comparison with Similar Compounds
Similar Compounds
3-Hexylthiophene: A thiophene derivative with a hexyl group, commonly used in the synthesis of polythiophenes.
2,5-Dibromo-3-hexylthiophene: A halogenated thiophene used as a precursor in cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane: A similar boronic ester with a thiophene ring.
Uniqueness
2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a hexyl-substituted thiophene ring and a boronic ester moiety. This combination allows for versatile applications in organic synthesis and materials science, particularly in the development of conjugated polymers with enhanced optoelectronic properties .
Properties
IUPAC Name |
2-(5-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO2S/c1-6-7-8-9-10-13-11-12-14(20-13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZQTJFOKCBQGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674705 | |
Record name | 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917985-54-7 | |
Record name | 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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